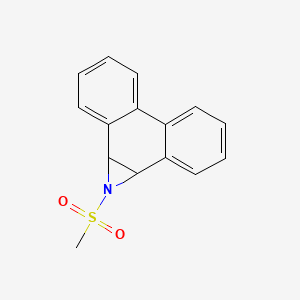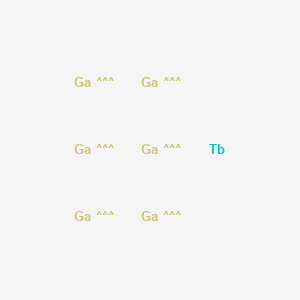![molecular formula C13H18O3 B14425366 1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one CAS No. 81944-40-3](/img/structure/B14425366.png)
1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one is an aromatic ketone with the molecular formula C13H16O2. This compound is characterized by the presence of a hydroxy group and a hydroxy-methylbutyl side chain attached to a phenyl ring, along with an ethanone group. It is a metabolite found in human urine and has various applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one can be achieved through several methods. One common approach involves the treatment of its diacetate with 1 N hydrogen bromide in tetrahydrofuran at 75°C . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy and hydroxy-methylbutyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role as a metabolite in human urine and its potential biological activities.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit filamentation and reduce cell wall thickness in fungal cells . The compound may also interact with enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:
4-Hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP): This compound is a phosphoantigen that activates T-cells and has immunological applications.
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one: This compound is used in the design of haptens for screening monoclonal antibodies.
The uniqueness of this compound lies in its specific structure and the presence of both hydroxy and hydroxy-methylbutyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
81944-40-3 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-[4-hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethanone |
InChI |
InChI=1S/C13H18O3/c1-9(14)10-4-5-12(15)11(8-10)6-7-13(2,3)16/h4-5,8,15-16H,6-7H2,1-3H3 |
InChI-Schlüssel |
STDDZNFKTJFVDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)O)CCC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14425301.png)

![1-[3,5-Dichloro-4-(diethylamino)phenyl]ethan-1-one](/img/structure/B14425309.png)









![2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one](/img/structure/B14425380.png)
